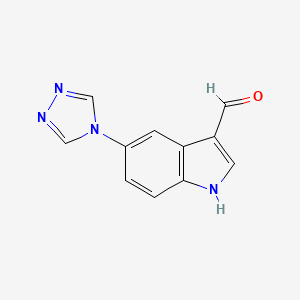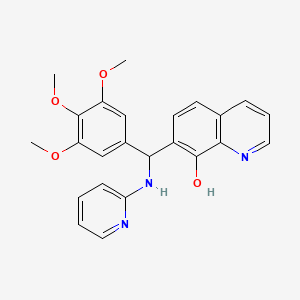
7-((Pyridin-2-ylamino)(3,4,5-trimethoxyphenyl)methyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-((Pyridin-2-ylamino)(3,4,5-trimethoxyphenyl)methyl)quinolin-8-ol is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a quinoline core, substituted with a pyridin-2-ylamino group and a 3,4,5-trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-((Pyridin-2-ylamino)(3,4,5-trimethoxyphenyl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Pyridin-2-ylamino Group: This step involves the nucleophilic substitution reaction where the quinoline derivative reacts with 2-aminopyridine under basic conditions.
Attachment of the 3,4,5-Trimethoxyphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the quinoline derivative is treated with 3,4,5-trimethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
7-((Pyridin-2-ylamino)(3,4,5-trimethoxyphenyl)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-ylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Alkyl halides, acyl chlorides, sodium hydride, dimethylformamide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.
Medicine: Explored for its anti-cancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines by interfering with tubulin polymerization and other cellular processes.
Mécanisme D'action
The mechanism of action of 7-((Pyridin-2-ylamino)(3,4,5-trimethoxyphenyl)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to target enzymes such as tubulin, kinases, and heat shock proteins.
Pathways Involved: By binding to these targets, the compound can disrupt cellular processes such as microtubule formation, signal transduction, and protein folding, leading to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Colchicine: A natural product that also targets tubulin and inhibits microtubule polymerization.
Podophyllotoxin: Another natural product with similar anti-cancer properties, used in the treatment of genital warts.
Combretastatin: A synthetic compound that targets the colchicine binding site on tubulin and exhibits potent anti-cancer activity.
Uniqueness
7-((Pyridin-2-ylamino)(3,4,5-trimethoxyphenyl)methyl)quinolin-8-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C24H23N3O4 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
7-[(pyridin-2-ylamino)-(3,4,5-trimethoxyphenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C24H23N3O4/c1-29-18-13-16(14-19(30-2)24(18)31-3)21(27-20-8-4-5-11-25-20)17-10-9-15-7-6-12-26-22(15)23(17)28/h4-14,21,28H,1-3H3,(H,25,27) |
Clé InChI |
QLNJTUGXNOHXNJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



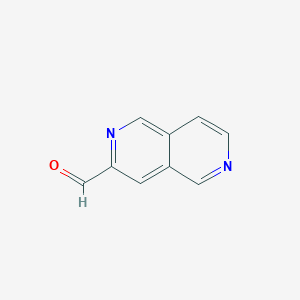
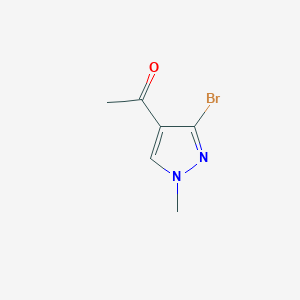
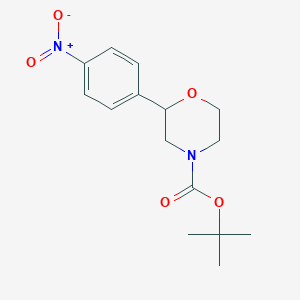
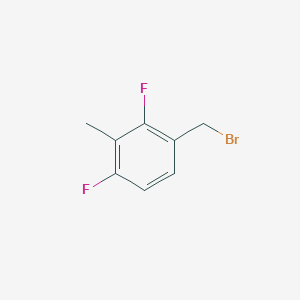
![1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-](/img/structure/B13929208.png)


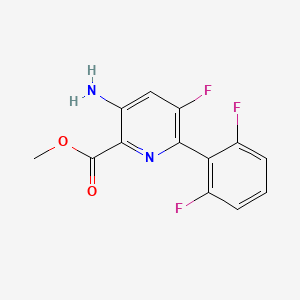


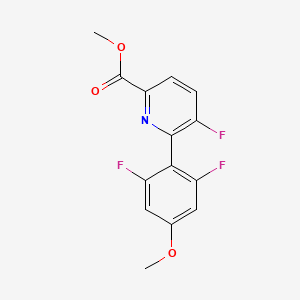
![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13929281.png)
